molecular formula C16H17NO B3033396 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol CAS No. 1019504-05-2

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol

Cat. No.: B3033396
CAS No.: 1019504-05-2
M. Wt: 239.31 g/mol
InChI Key: OVJZDJSILAOXDL-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1H-inden-5-ylamino)methyl]phenol is a synthetic organic compound featuring a 2,3-dihydro-1H-indene backbone substituted with an aminomethylphenol group. Its synthesis typically involves Friedel-Crafts alkylation, amination, and oxidation steps, as seen in analogous indene derivatives .

Properties

IUPAC Name

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16-7-2-1-4-14(16)11-17-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10,17-18H,3,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJZDJSILAOXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NCC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol typically involves the Tscherniac-Einhorn reaction. This method starts with the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst. The resulting product undergoes hydrolysis to convert the phthalimido group to an amino group

Chemical Reactions Analysis

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The indene moiety can interact with hydrophobic pockets in proteins, while the phenol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s uniqueness lies in its ortho-hydroxyphenylmethylamino substituent. Key analogues include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key References
2-[(2,3-Dihydro-1H-inden-5-ylamino)methyl]phenol -NHCH₂(2-hydroxyphenyl) 267.33
3-(2-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol (aA) -1,1,3-Trimethyl, -3-(2-hydroxyphenyl) 298.40
3-(4-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol (cC) -1,1,3-Trimethyl, -3-(4-hydroxyphenyl) 298.40
N-[2-(2,3-Dihydro-1H-inden-5-ylamino)-2-oxoethyl]-4-methylbenzamide -NHCOCH₂(4-methylbenzamide) 352.43
Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate -NHCH₂COOEt 261.33

Key Observations :

  • Positional Isomerism : Compounds aA and cC () differ in hydroxyl group placement (ortho vs. para), affecting hydrogen-bonding capacity and solubility. The target compound’s ortho-hydroxyl group may enhance intramolecular interactions compared to cC .
  • Functional Group Impact: Replacement of the phenolic group with esters (e.g., ethyl acetate in ) or amides (e.g., benzamide in ) alters lipophilicity and metabolic stability. Amide derivatives generally exhibit higher stability but lower aqueous solubility than the phenolic target .

Physicochemical and Pharmacological Properties

Property 2-[(2,3-Dihydro-1H-inden-5-ylamino)methyl]phenol Analogues (e.g., aA, cC, Ethyl ester )
LogP ~2.8 (estimated) 3.1–3.5 (methyl/ethyl esters)
Aqueous Solubility Moderate (due to -OH) Low (ester/amide derivatives)
Metabolic Stability Moderate (susceptible to glucuronidation) High (amide derivatives resist hydrolysis)

Analytical Characterization

  • NMR and MS : Used extensively for indene derivatives (e.g., ¹H/¹³C NMR for methyl 5-chloro-inden-2-carboxylate in ) .

Biological Activity

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol is an organic compound notable for its unique structural features, including a phenolic group and an indene derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C₁₆H₁₇N₁O, with a molecular weight of 239.31 g/mol .

Chemical Structure and Properties

The structure of 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol includes:

  • A phenolic hydroxyl group (-OH), which is crucial for its biological activity.
  • An indene moiety , which enhances hydrophobic interactions with biological macromolecules.

These functional groups contribute to the compound's reactivity and interaction with various biological targets .

The mechanism of action involves:

  • Hydrogen bonding between the hydroxyl group and amino acid residues in proteins.
  • Hydrophobic interactions facilitated by the indene structure, which can modulate enzyme activity and receptor functions .

Antimicrobial Activity

Research indicates that 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.

PathogenMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Preliminary studies suggest that 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol may possess anticancer properties. The compound's ability to interact with cellular targets could potentially inhibit cancer cell proliferation through mechanisms similar to those observed in other phenolic compounds .

Case Studies

A case study involving the synthesis and biological evaluation of derivatives of this compound highlighted its potential in drug development. Researchers synthesized several analogs and evaluated their biological activities, finding that modifications to the phenolic structure significantly influenced their antimicrobial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol

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